
Technical Profile: 4-[(4-
Chlorophenoxy)methyl]piperidine

Author: BenchChem Technical Support Team. Date: February 2026

Compound of Interest

Compound Name:
4-(4-Chloro-phenoxymethyl)-

piperidine

CAS No.: 63608-33-3

Cat. No.: B045695 Get Quote

Executive Summary
4-[(4-Chlorophenoxy)methyl]piperidine (CAS 63608-33-3) is a specialized heterocyclic building

block extensively utilized in the synthesis of pharmacological agents targeting G-protein

coupled receptors (GPCRs) and metabolic enzymes. Structurally, it consists of a piperidine ring

linked via a methylene ether bridge to a para-chlorophenyl moiety. This specific architecture—

combining a basic amine pharmacophore with a lipophilic, halogenated aromatic ring—makes it

a privileged scaffold in medicinal chemistry, particularly for Dopamine D4 receptor antagonists,

Sigma-1 receptor ligands, and Monoacylglycerol Lipase (MAGL) inhibitors.

This guide provides a comprehensive technical analysis of the compound's physicochemical

properties, validated synthesis protocols, and its application in drug discovery workflows.

Chemical Identity & Structural Analysis
The compound functions as a "linker-divergent" scaffold. The piperidine nitrogen serves as a

reactive handle for diversification (e.g., amidation, alkylation), while the chlorophenoxy tail

provides a stable hydrophobic anchor.
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Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b045695?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045695?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Detail

CAS Number 63608-33-3

IUPAC Name 4-[(4-Chlorophenoxy)methyl]piperidine

Molecular Formula C₁₂H₁₆ClNO

Molecular Weight 225.71 g/mol

SMILES C1CNCCC1COc2ccc(Cl)cc2

InChI Key
InChI=1S/C12H16ClNO/c13-11-1-3-12(4-2-

11)15-9-10-5-7-14-8-6-10/h1-4,10,14H,5-9H2

Common Salts Hydrochloride (HCl), Trifluoroacetate (TFA)

Physicochemical Properties
Note: Experimental data for the free base is limited in public registries.[1][2] The values below

represent a synthesis of predicted data and experimental values from structural analogs (e.g.,

4-(4-chlorophenyl)piperidine).

Table 2: Physical & Chemical Specifications
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Parameter Value / Characteristic Context & Causality

Physical State
Solid (Low melting) or Viscous

Oil

The free base is prone to oiling

out; the HCl salt is a stable

crystalline solid (MP > 200°C).

pKa (Calculated) ~10.8 (Piperidine N)

Highly basic. Exists

predominantly as a cation at

physiological pH (7.4), critical

for receptor binding.

LogP (Predicted) 2.6 – 3.1

Moderate lipophilicity allows for

blood-brain barrier (BBB)

penetration, essential for CNS

targets.

Solubility DMSO, Methanol, DCM

High solubility in polar organic

solvents. Poor water solubility

as a free base; high as HCl

salt.

H-Bond Donors 1 (Secondary Amine)

Available for hydrogen bonding

with receptor residues (e.g.,

Aspartate).

Synthesis & Manufacturing Protocols
The synthesis of CAS 63608-33-3 requires precise control over ether linkage formation to avoid

elimination side reactions. The Mitsunobu Reaction is the preferred laboratory-scale method

due to its mild conditions and high chemoselectivity.

Protocol A: Mitsunobu Etherification (Self-Validating
Workflow)
Objective: Couple N-Boc-4-hydroxymethylpiperidine with 4-chlorophenol.

Reagents:

Substrate:N-Boc-4-hydroxymethylpiperidine (1.0 eq)
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Nucleophile: 4-Chlorophenol (1.1 eq)

Phosphine: Triphenylphosphine (PPh₃, 1.2 eq)

Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD, 1.2 eq)

Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Methodology:

Preparation: Dissolve N-Boc-4-hydroxymethylpiperidine, 4-chlorophenol, and PPh₃ in

anhydrous THF under nitrogen atmosphere. Why: Anhydrous conditions prevent hydration of

the betaine intermediate.

Addition: Cool the solution to 0°C. Add DIAD dropwise over 20 minutes. Why: Exothermic

reaction control; prevents thermal decomposition of the azo reagent.

Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor via TLC

(Hexane:EtOAc 4:1).

Workup: Concentrate in vacuo. Triturate the residue with diethyl ether/hexane to precipitate

Triphenylphosphine oxide (Ph₃PO). Filter and concentrate the filtrate.[3]

Purification: Flash column chromatography (SiO₂) to isolate the N-Boc protected

intermediate.

Deprotection: Dissolve intermediate in DCM. Add TFA (10 eq) or 4M HCl in Dioxane. Stir for

2 hours. Evaporate volatiles to yield the salt.

Visualization: Synthesis Pathway
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Click to download full resolution via product page

Caption: Figure 1. Convergent synthesis via Mitsunobu coupling followed by acid-mediated

deprotection.

Biological Applications & Mechanism
This compound is rarely the final drug but rather a critical pharmacophore. Its biological activity

is defined by the spatial arrangement of the basic nitrogen and the aromatic ring.

Key Therapeutic Areas
Monoacylglycerol Lipase (MAGL) Inhibition:

Mechanism: The piperidine ring acts as a scaffold to position the chlorophenoxy group into

the lipophilic channel of the MAGL enzyme, often mimicking the arachidonyl chain of the

endogenous substrate 2-Arachidonoylglycerol (2-AG).

Relevance: MAGL inhibitors are investigated for neuroinflammation and pain management

[1].

Sigma-1 Receptor Modulation:

Mechanism: Sigma-1 ligands typically require a basic amine flanked by hydrophobic

regions. The 4-chlorophenoxy moiety provides the necessary bulk to interact with the

receptor's hydrophobic pocket, while the piperidine nitrogen forms an electrostatic

interaction with Asp126 [2].

Visualization: Pharmacophore Interactions
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Caption: Figure 2. Pharmacophore mapping showing critical binding interactions with

GPCR/Enzyme targets.

Safety & Handling (MSDS Highlights)
While specific toxicological data for this intermediate is proprietary, its structural class (aryl

ether piperidines) dictates the following precautions:

GHS Classification (Inferred):

Skin Irritation: Category 2 (H315)

Eye Irritation: Category 2A (H319)

STOT-SE: Category 3 (Respiratory Irritation, H335)

Handling Protocol:

Handle in a fume hood to avoid inhalation of dust/aerosols.

Store the HCl salt under inert gas (Argon) at 2–8°C to prevent hygroscopic degradation.

Incompatibility: Strong oxidizing agents (potential for N-oxidation).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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